1-isopropyl-4-(2-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an isopropyl group and a naphthylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar cyclization and addition reactions. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are also employed for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-4-(2-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an efflux pump inhibitor, which can enhance the efficacy of antibiotics against resistant bacterial strains
Medicine: Potential use in developing new therapeutic agents, particularly in combating antibiotic resistance
Industry: Employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The primary mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves its role as an efflux pump inhibitor. Efflux pumps are proteins that bacteria use to expel antibiotics and other toxic substances from their cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their effectiveness . This mechanism is particularly relevant in the context of multidrug-resistant bacterial strains.
Comparison with Similar Compounds
1-isopropyl-4-(2-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(1-naphthylmethyl)piperazine: Similar structure but lacks the isopropyl group.
Phenylalanine-arginine β-naphthylamide: Another efflux pump inhibitor with a different structural framework
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit efflux pumps makes it a valuable compound in the fight against antibiotic resistance.
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVCSDZNLZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.